molecular formula C17H33IO2 B8407590 Ethyl 15-iodopentadecanoate

Ethyl 15-iodopentadecanoate

Cat. No.: B8407590
M. Wt: 396.3 g/mol
InChI Key: MERQRMNUTVFKFH-UHFFFAOYSA-N
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Description

Ethyl 15-iodopentadecanoate is a long-chain fatty acid ethyl ester featuring an iodine atom at the terminal carbon (C15) of the pentadecanoic acid backbone. Such iodinated fatty acid esters are often utilized as intermediates in organic synthesis or as precursors for radiopharmaceuticals. For instance, 15-(p-iodophenyl)pentadecanoic acid (labeled with carbon-14) has been synthesized for studying myocardial fatty acid metabolism via PET imaging .

Properties

Molecular Formula

C17H33IO2

Molecular Weight

396.3 g/mol

IUPAC Name

ethyl 15-iodopentadecanoate

InChI

InChI=1S/C17H33IO2/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h2-16H2,1H3

InChI Key

MERQRMNUTVFKFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl-11-Iodoundecanoate (CAS 53821-20-8)

  • Molecular Formula : C₁₃H₂₅IO₂
  • Molecular Weight : 340.25 g/mol
  • Key Features: Shorter chain length (11 carbons vs. 15 carbons), reducing lipophilicity. Iodine at C11 position; terminal halogenation facilitates nucleophilic substitution reactions.
  • Applications : Intermediate in organic synthesis and radiopharmaceutical development.

15-(p-Iodophenyl)pentadecanoic Acid

  • Molecular Formula : C₂₁H₃₁IO₂
  • Molecular Weight : 450.38 g/mol
  • Key Features :
    • Contains a phenyl ring para-substituted with iodine, enhancing stability and aromatic interactions.
    • Carboxylic acid functional group (vs. ethyl ester), making it suitable for direct conjugation to biomolecules.
    • Radiolabeled with carbon-14 (specific activity: 0.019 mCi/mg) for PET imaging of fatty acid metabolism .
  • Applications : Myocardial imaging and metabolic studies.

Ethyl Pentadecanoate (CAS 41114-00-5)

  • Molecular Formula : C₁₇H₃₄O₂
  • Molecular Weight : 270.45 g/mol
  • Key Features: Non-iodinated analog; lacks halogen substituents, limiting its use in radiolabeling. Physical properties: Boiling point 158°C at 5 mmHg, melting point 12–14°C, logP 5.64 .
  • Applications : Standard in chromatography and fragrance industries.

Methyl 14-Methylpentadecanoate (Isopalmitic Acid Methyl Ester)

  • Molecular Formula : C₁₇H₃₄O₂
  • Molecular Weight : 270.45 g/mol
  • Key Features: Branched-chain structure (14-methyl group) vs. linear chain of Ethyl 15-iodopentadecanoate. Higher steric hindrance may reduce enzymatic degradation rates. Purity ≥98% (capillary GC), used in lipid research .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Iodine Position Functional Groups Applications References
This compound C₁₇H₃₃IO₂ 396.36 C15 Ethyl ester, iodine Radiolabeling, organic synthesis Inferred
Ethyl-11-iodoundecanoate C₁₃H₂₅IO₂ 340.25 C11 Ethyl ester, iodine Click chemistry, bioconjugation
15-(p-Iodophenyl)pentadecanoic acid C₂₁H₃₁IO₂ 450.38 Para-iodophenyl Carboxylic acid, iodine PET imaging, metabolic studies
Ethyl pentadecanoate C₁₇H₃₄O₂ 270.45 N/A Ethyl ester Chromatography standard, fragrances
Methyl 14-methylpentadecanoate C₁₇H₃₄O₂ 270.45 N/A Methyl ester, branched Lipid research, industrial applications

Key Research Findings

  • Synthetic Routes: this compound can be synthesized via halogenation of pentadecanoic acid ethyl ester, analogous to the carbon-14 labeling of 15-(p-iodophenyl)pentadecanoic acid, which achieved a radiochemical yield of 74.6% .
  • Stability and Reactivity: Terminal iodine in this compound enhances susceptibility to nucleophilic substitution, making it valuable for creating radiotracers. In contrast, Ethyl-11-iodoundecanoate’s shorter chain may improve solubility in aqueous systems .
  • Biological Applications : The iodophenyl analog’s carboxylic acid group allows direct integration into fatty acid metabolism pathways, whereas ester derivatives require enzymatic hydrolysis for activation .

Q & A

Q. What are the established synthetic routes for Ethyl 15-iodopentadecanoate, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, iodination of ethyl pentadecanoate using iodine monochloride (ICl) in a controlled environment (e.g., anhydrous conditions) is a common method. Purity optimization involves techniques like column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Analytical validation via GC-MS or NMR (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for confirming iodine substitution at C-15) is critical .

Q. How is this compound characterized spectroscopically, and what are common pitfalls in interpretation?

Key characterization methods include:

  • NMR : <sup>13</sup>C NMR to confirm iodine’s electron-withdrawing effect (downfield shift at C-15).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 398.12).
  • FTIR : Absorption bands for ester carbonyl (~1740 cm<sup>-1</sup>) and C-I bonds (~500 cm<sup>-1</sup>). Pitfalls include misassigning solvent peaks in NMR or overlooking iodine’s isotopic signature in MS .

Q. What are the primary applications of this compound in biological research?

The compound is used as a radiolabeled precursor in metabolic studies (e.g., <sup>125</sup>I-labeled analogs for lipid metabolism tracking) or as a substrate for synthesizing iodinated fatty acid derivatives with potential antimicrobial or anti-inflammatory properties. Experimental protocols require strict handling of iodine’s light sensitivity and toxicity .

Advanced Research Questions

Q. How can researchers design experiments to address contradictions in solubility data for this compound across solvent systems?

Contradictions often arise from solvent polarity and temperature effects. A systematic approach involves:

  • Solvent Screening : Test solubility in dichloromethane (non-polar), ethanol (polar protic), and DMSO (polar aprotic) at 25°C vs. 40°C.
  • Hansen Solubility Parameters : Compare experimental data with theoretical values to identify mismatches.
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate solubility with solvent properties .

Q. What experimental strategies mitigate iodine loss during storage or reaction conditions?

Iodine’s volatility and susceptibility to hydrolysis require:

  • Storage : Dark, airtight containers with desiccants (e.g., molecular sieves).
  • Reaction Conditions : Use anhydrous solvents (e.g., dry THF) and inert atmospheres (N2 or Ar).
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w to prevent radical-mediated degradation .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model iodine’s leaving-group potential in Suzuki-Miyaura couplings. Key parameters include:

  • Bond Dissociation Energy (BDE) : Lower BDE for C-I bonds enhances reactivity.
  • Electrostatic Potential Maps : Identify nucleophilic attack sites. Validate predictions with kinetic studies (e.g., monitoring reaction rates via HPLC) .

Methodological Frameworks

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : LC-MS/MS for high sensitivity in biological samples.
  • Novel : Develop a UPLC method with sub-2µm particles for rapid separation.
  • Ethical : Adhere to safety protocols for handling iodinated compounds .

Q. How should researchers evaluate conflicting data on the compound’s biological activity?

Apply PICO (Population, Intervention, Comparison, Outcome):

  • Population : In vitro cell lines (e.g., HepG2 for liver metabolism).
  • Intervention : Dose-response studies (0.1–100 µM).
  • Comparison : Negative controls (untreated cells) and positive controls (known inhibitors).
  • Outcome : IC50 values normalized to solvent controls .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., reaction yields, solubility values) in appendices, with processed data (means ± SD) in the main text .
  • Figures : Use line graphs for kinetic data and bar charts for comparative bioactivity .

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